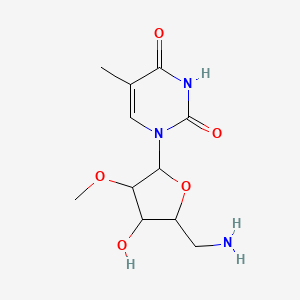
4-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole is an organic compound characterized by the presence of a benzoxazole ring substituted with a 2-chloro-4-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole typically involves the reaction of 2-chloro-4-nitrophenol with 1,3-benzoxazole. The process can be carried out under basic conditions, often using a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the benzoxazole ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF.
Major Products:
Reduction: Formation of 4-(2-Amino-4-nitrophenoxy)-1,3-benzoxazole.
Substitution: Formation of 4-(2-Chloro-4-aminophenoxy)-1,3-benzoxazole when reacted with amines.
Scientific Research Applications
Chemistry: 4-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential as a ligand for certain biological targets.
Medicine: While not widely used in medicine, derivatives of this compound may have potential as pharmaceutical agents, particularly in the development of antimicrobial or anticancer drugs.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism by which 4-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the benzoxazole ring can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
2-Chloro-4-nitrophenol: Shares the nitro and chloro substituents but lacks the benzoxazole ring.
4-Chloro-2-nitrophenol: Similar structure but different positioning of substituents.
2,6-Dichloro-4-nitrophenol: Contains additional chloro substituents.
Uniqueness: 4-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole is unique due to the combination of the benzoxazole ring and the 2-chloro-4-nitrophenoxy group. This structure provides distinct chemical and biological properties not found in simpler analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H7ClN2O4 |
|---|---|
Molecular Weight |
290.66 g/mol |
IUPAC Name |
4-(2-chloro-4-nitrophenoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C13H7ClN2O4/c14-9-6-8(16(17)18)4-5-10(9)20-12-3-1-2-11-13(12)15-7-19-11/h1-7H |
InChI Key |
UAOASBADGXIUGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl)N=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5,9,17,17-Tetramethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13(18),19-hexaene](/img/structure/B12101971.png)
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-oxo-pyrimidin-4-yl]benzamide](/img/structure/B12101972.png)

![7,12,14,22-Tetrahydroxy-3,18-bis(4-hydroxyphenyl)-4,19-dioxahexacyclo[15.6.1.12,5.011,16.020,24.09,25]pentacosa-1(24),5,7,9(25),11(16),12,14,20,22-nonaen-10-one](/img/structure/B12101985.png)
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12101988.png)


